molecular formula C5H7F2N3O2S B2548681 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide CAS No. 2428478-93-5

1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide

Cat. No. B2548681
CAS RN: 2428478-93-5
M. Wt: 211.19
InChI Key: WFAILBAOKKZWOB-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide is a chemical compound with the molecular formula C5H7F2N3O2S . It has a molecular weight of 211.19 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for 1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide is 1S/C5H7F2N3O2S/c6-4(7)3-10-2-1-5(9-10)13(8,11)12/h1-2,4H,3H2,(H2,8,11,12) . This indicates the presence of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .


Physical And Chemical Properties Analysis

1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 211.19 .

Scientific Research Applications

Conclusion

While research on this compound is ongoing, its diverse applications highlight its potential in various scientific fields. Further studies are necessary to fully understand its mechanisms of action and optimize its use in practical applications . If you need more detailed information or have additional questions, feel free to ask!

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for this compound are not available in the retrieved data, pyrazole derivatives bearing amide and sulfonamide moieties are an important scaffold for therapeutic agents . This suggests potential future research directions in exploring the biological activities of such compounds.

properties

IUPAC Name

1-(2,2-difluoroethyl)pyrazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3O2S/c6-4(7)3-10-2-1-5(9-10)13(8,11)12/h1-2,4H,3H2,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAILBAOKKZWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1S(=O)(=O)N)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide

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